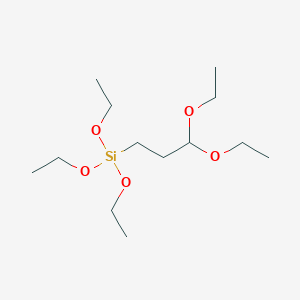![molecular formula C18H26O2 B091524 [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol CAS No. 16826-86-1](/img/structure/B91524.png)
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 6-methoxy-1,4a-dimethyldecahydroisoquinoline-3-carboxaldehyde and is a member of the phenanthrene class of compounds.
Mechanism Of Action
The mechanism of action of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Biochemical And Physiological Effects
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, the compound has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a lead compound for the development of new anticancer and antifungal agents. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its activity.
Future Directions
There are several future directions for the research on [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol. One of the significant directions is to elucidate its mechanism of action to optimize its activity as a lead compound for the development of new anticancer and antifungal agents. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and environmental science. Finally, research can be conducted to investigate its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol can be achieved through several methods. One of the commonly used methods is the reduction of the corresponding aldehyde using sodium borohydride in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several potential applications in scientific research. One of the significant applications is in the field of drug discovery. The compound has been found to exhibit anticancer activity, making it a potential lead compound for the development of new anticancer agents. Additionally, the compound has been shown to possess antifungal activity, making it a potential candidate for the development of new antifungal agents.
properties
CAS RN |
16826-86-1 |
|---|---|
Product Name |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C18H26O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11,16,19H,4,6,8-10,12H2,1-3H3/t16-,17+,18+/m0/s1 |
InChI Key |
HMPJUDGZKICNFY-RCCFBDPRSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=C(C=C3)OC)C)CO |
SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



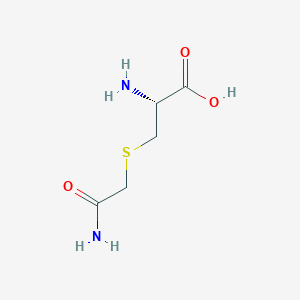
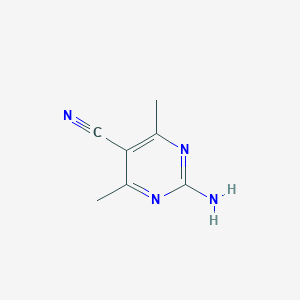
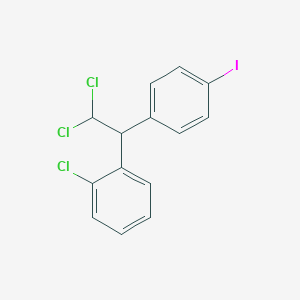
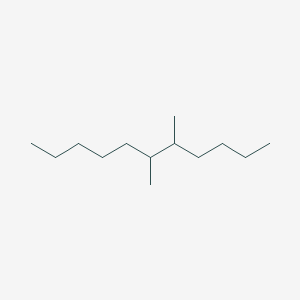
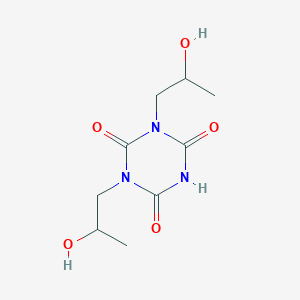
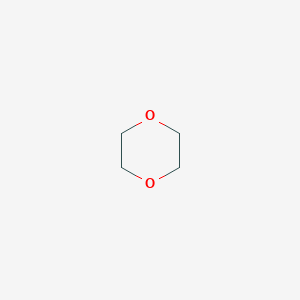
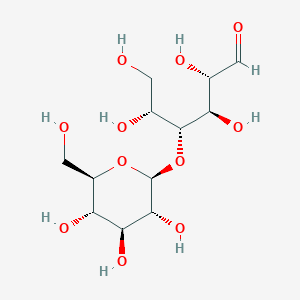
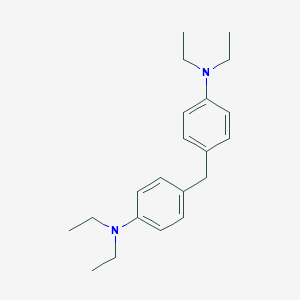

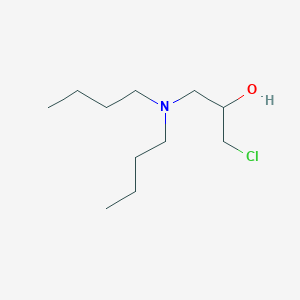
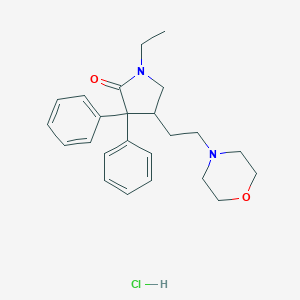
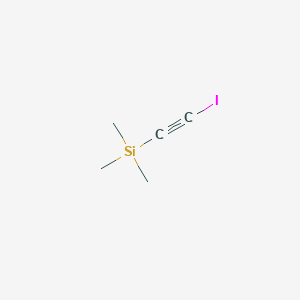
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
